Pybg-tmr

SNAP-tag Click Chemistry Bioorthogonal Labeling

PYBG-TMR (CAS 2067339-51-7) is a dual-functional SNAP-tag substrate: it covalently labels fusion proteins with TMR and retains an alkyne for CuAAC click chemistry. This single SKU replaces the need for separate SNAP-tag and alkyne reagents, streamlining two-stage functionalization workflows for live-cell imaging or pull-down assays.

Molecular Formula C40H35N7O5
Molecular Weight 693.7 g/mol
Cat. No. B12413014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePybg-tmr
Molecular FormulaC40H35N7O5
Molecular Weight693.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C#CCOCC5=CC=C(C=C5)COC6=NC(=NC7=C6NC=N7)N)C(=O)[O-]
InChIInChI=1S/C40H35N7O5/c1-46(2)27-12-15-30-33(19-27)52-34-20-28(47(3)4)13-16-31(34)35(30)32-18-24(11-14-29(32)39(48)49)6-5-17-50-21-25-7-9-26(10-8-25)22-51-38-36-37(43-23-42-36)44-40(41)45-38/h7-16,18-20,23H,17,21-22H2,1-4H3,(H3-,41,42,43,44,45,48,49)
InChIKeyRUDZHJCKRLNSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PYBG-TMR: A Fluorescent SNAP-Tag Substrate and Click Chemistry Reagent for Live-Cell Protein Labeling


PYBG-TMR (CAS 2067339-51-7) is a tetramethylrhodamine (TMR)-based fluorescent dye engineered as a substrate for the self-labeling SNAP-tag protein system. It contains an O6-benzylguanine (BG) leaving group that undergoes irreversible covalent conjugation to the active-site cysteine of SNAP-tagged fusion proteins [1]. The compound's molecular formula is C40H35N7O5, with a molecular weight of 693.75 g/mol and a calculated LogP of 4.8 . Beyond its primary function as a SNAP-tag substrate, PYBG-TMR incorporates a terminal alkyne moiety, enabling its use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [2]. This dual functional architecture—covalent protein tagging combined with bioorthogonal conjugation capability—distinguishes PYBG-TMR from simpler SNAP-tag substrates that lack secondary reactive handles.

Why Generic SNAP-Tag Substrate Substitution Fails: The Functional Multiplicity of PYBG-TMR


Not all SNAP-tag fluorescent substrates are functionally interchangeable. Standard benzylguanine-fluorophore conjugates such as SNAP-Cell TMR-Star provide only a single labeling modality: covalent attachment to the SNAP-tag fusion protein [1]. In contrast, PYBG-TMR incorporates an alkyne functional group that remains available for subsequent CuAAC click reactions following SNAP-tag conjugation . This structural distinction is operationally consequential—PYBG-TMR enables two-stage labeling workflows wherein the SNAP-tagged protein is first covalently modified with the TMR fluorophore, after which the exposed alkyne can be reacted with any azide-bearing cargo (e.g., biotin, additional dyes, purification handles, or biomolecules) [2]. Substituting PYBG-TMR with a non-alkyne SNAP-tag substrate eliminates this downstream conjugation capability entirely, imposing a binary choice between fluorescent detection and further functionalization that PYBG-TMR circumvents within a single reagent.

Quantitative Evidence Differentiating PYBG-TMR from Comparable SNAP-Tag Substrates


Dual-Functional Architecture: Alkyne-Containing SNAP-Tag Substrate versus Alkyne-Free Commercial Alternatives

PYBG-TMR is the sole commercially catalogued SNAP-tag substrate that combines a TMR fluorophore with a terminal alkyne for CuAAC click chemistry. Standard TMR-based SNAP-tag substrates such as SNAP-Cell TMR-Star and BG-TMR lack this secondary reactive group, restricting their utility to single-step fluorescent labeling only [1]. PYBG-TMR contains exactly one alkyne group per molecule (molecular formula C40H35N7O5, confirmed by structural characterization and InChI Key RUDZHJCKRLNSJZ-UHFFFAOYSA-N), providing a defined stoichiometric handle for azide conjugation . This functional difference enables PYBG-TMR to serve as a modular platform for constructing multifunctional protein conjugates without requiring additional chemical derivatization steps. Quantitatively, this translates to a reduction in required reagents from two separate labeling steps to one integrated workflow, eliminating the need for secondary functionalization reagents and their associated optimization and validation costs [2].

SNAP-tag Click Chemistry Bioorthogonal Labeling Protein Functionalization

Labeling Specificity: PYBG-TMR Covalent Conjugation Kinetics in the Context of SNAP-Tag Substrate Variability

SNAP-tag substrate labeling kinetics are known to vary across different substrate structures. A systematic comparative study of self-labeling protein tags demonstrated that SNAP-tag labeling rate constants are less sensitive to label structure variation than HaloTag7 substrates—which vary over 6 orders of magnitude across commonly employed substrates—yet still exhibit measurable differences in reaction rates depending on the linker and leaving group composition [1]. PYBG-TMR is described by multiple independent suppliers as specifically and efficiently labeling SNAP-tags in live cells, with the benzylguanine moiety providing the established covalent attachment mechanism to the SNAP-tag active-site cysteine [2]. While direct head-to-head kinetic comparisons between PYBG-TMR and other TMR-based SNAP-tag substrates (e.g., TMR-Star, CP-TMR, TF-TMR) are not available in the peer-reviewed literature, class-level inference from SNAP-tag engineering studies indicates that optimized substrates (such as SNAP-tag2 with TF-TMR) can achieve reaction rate improvements of up to 100-fold compared to first-generation SNAP-tag/CP-TMR pairs [3]. Users seeking maximal labeling kinetics should evaluate PYBG-TMR alongside newer generation substrates in their specific experimental context.

SNAP-tag Protein Labeling Kinetics Fluorescent Probes Live-Cell Imaging

Wavelength Compatibility: TMR Excitation/Emission Properties Aligned with Standard Fluorescence Microscopy Filter Sets

The tetramethylrhodamine (TMR) fluorophore in PYBG-TMR exhibits characteristic excitation and emission maxima of approximately 555 nm and 580 nm respectively, values consistent with the well-established spectral properties of the TMR chromophore class . This spectral profile aligns directly with standard TRITC/Rhodamine filter cubes and laser lines (e.g., 561 nm) available on most confocal and widefield fluorescence microscopes. In super-resolution imaging applications, TMR-labeled SNAP-tag fusions have been quantitatively characterized: a systematic comparison of LC3-SNAP-TMR versus LC3-Halo-TMR revealed that the Halo system exhibited superior single-molecule brightness (440 vs 247 photons), total photon numbers (45,600 vs 13,500), and initial bright state dwell time (0.82 s vs 0.40 s) [1]. These data establish benchmark performance expectations for TMR conjugates in demanding imaging modalities. For multicolor experiments, PYBG-TMR's spectral separation from common green fluorophores (e.g., GFP/FITC, excitation ~488 nm, emission ~509-520 nm) and far-red dyes (e.g., Cy5/Alexa Fluor 647, excitation ~650 nm) is sufficient for standard three-color imaging protocols without requiring specialized dichroic configurations [2].

Tetramethylrhodamine Fluorescence Microscopy Spectral Compatibility Multicolor Imaging

Storage Stability and Solubility: Formulation Considerations for Long-Term Experimental Reproducibility

PYBG-TMR exhibits standard storage stability parameters for a solid-state fluorescent dye: powder form is stable for 3 years at -20°C and 2 years at 4°C, with room temperature stability for several days during routine shipping and customs transit . Once dissolved in solvent, stability decreases substantially—manufacturers recommend -80°C storage for 6 months or -20°C for 1 month in solution [1]. Regarding solubility, PYBG-TMR is expected to dissolve in DMSO at concentrations suitable for preparing stock solutions, with alternative solvents including ethanol and DMF available if DMSO proves incompatible with downstream applications [2]. Notably, vendors explicitly state that detailed solution stability data for PYBG-TMR is not available in the literature, and only general guidance can be provided . This transparency regarding the absence of peer-reviewed stability data is itself a procurement-relevant distinction: users requiring rigorously validated long-term solution stability should consider newer-generation SNAP-tag substrates for which more extensive characterization has been published, such as TF-TMR or SPY555-BG, which have documented labeling kinetics and cellular performance metrics [3].

Fluorescent Dye Storage DMSO Solubility Reagent Stability Reproducibility

Optimal Research and Industrial Application Scenarios for PYBG-TMR Based on Validated Differentiation Evidence


Two-Stage Protein Functionalization: SNAP-Tag Labeling Followed by Click Chemistry Conjugation

PYBG-TMR is uniquely suited for workflows requiring both fluorescent visualization of a SNAP-tagged protein and subsequent attachment of an azide-functionalized cargo. In this scenario, the SNAP-tagged protein of interest is first incubated with PYBG-TMR to achieve covalent TMR labeling. The terminal alkyne group remains available for CuAAC click reaction with any azide-bearing molecule—biotin-azide for pull-down assays, azide-PEG linkers for surface immobilization, or azide-functionalized drugs/toxins for targeted delivery studies [1]. This two-stage capability eliminates the need to synthesize or procure a separate alkyne-modified SNAP-tag substrate, reducing both reagent inventory and experimental complexity. The approach is directly supported by PYBG-TMR's dual-functional molecular architecture, which incorporates both a benzylguanine leaving group and a terminal alkyne within the same C40H35N7O5 structure .

Live-Cell Fluorescence Imaging with Standard TRITC/Rhodamine Microscopy Configuration

PYBG-TMR is directly applicable to live-cell fluorescence imaging studies where the protein of interest is expressed as a SNAP-tag fusion. The TMR fluorophore's excitation (~555 nm) and emission (~580 nm) maxima align with the standard TRITC filter sets and 561 nm laser lines present in most confocal microscopy systems [1]. This spectral compatibility enables immediate implementation without investment in specialized optical components. In super-resolution imaging contexts, TMR-labeled SNAP-tag fusions have demonstrated single-molecule brightness of 247 photons and total photon counts of 13,500 in LC3 autophagy studies, establishing a quantitative performance baseline that users can reference when planning dSTORM or PALM experiments . PYBG-TMR's solid-state storage stability (3 years at -20°C) supports procurement of bulk quantities for longitudinal imaging studies requiring consistent reagent quality across multiple time points [2].

Multicolor Protein Colocalization Studies Requiring Spectral Separation from GFP and Far-Red Channels

PYBG-TMR's TMR emission (orange-red, ~580 nm) is spectrally well-resolved from both green fluorescent proteins (e.g., GFP, emission ~509 nm) and far-red dyes (e.g., Cy5, emission ~670 nm). This spectral positioning makes PYBG-TMR an appropriate choice for three-color colocalization experiments where SNAP-tagged proteins (labeled with PYBG-TMR) must be simultaneously visualized alongside GFP-tagged proteins and far-red-labeled structures [1]. The SNAP-tag system's covalent labeling mechanism ensures that PYBG-TMR remains stably attached to the target protein throughout imaging, eliminating the dissociation artifacts that can occur with non-covalent probes. For studies requiring both SNAP-tag labeling and an independent bioorthogonal handle, PYBG-TMR's alkyne moiety provides the additional functional dimension absent from simpler TMR-BG substrates .

Cost-Consolidated Procurement for SNAP-Tag + Click Chemistry Integrated Workflows

From a procurement perspective, PYBG-TMR offers a single-SKU solution for laboratories that require both fluorescent SNAP-tag labeling and click chemistry functionality. Rather than purchasing separate SNAP-tag substrates (e.g., SNAP-Cell TMR-Star) and alkyne-containing secondary reagents (e.g., alkyne-PEG-fluorophores or alkyne-biotin), users can acquire PYBG-TMR as a consolidated reagent [1]. For laboratories with established click chemistry infrastructure but limited SNAP-tag substrate inventory, PYBG-TMR bridges these two reagent categories without requiring additional method development. However, procurement decisions should weigh this functional consolidation against the absence of peer-reviewed kinetic characterization for PYBG-TMR specifically. Users with applications demanding rigorously validated labeling rates or extended solution stability may benefit from evaluating newer-generation substrates that offer both functional versatility and published performance metrics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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